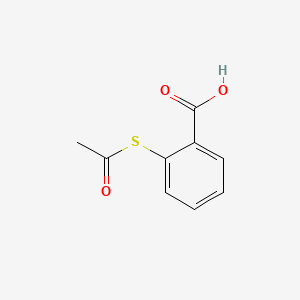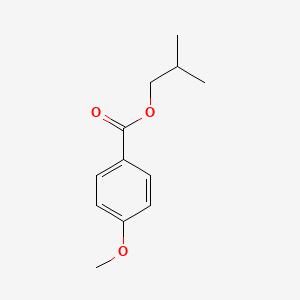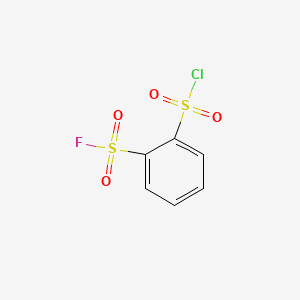![molecular formula C15H26O2 B1618289 Pentanoic acid,(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester,rel- CAS No. 7549-41-9](/img/structure/B1618289.png)
Pentanoic acid,(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester,rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoic acid,(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester,rel-, also known as bornyl valerate, is an organic compound with the molecular formula C15H26O2. It is an ester derived from valeric acid and borneol. This compound is known for its pleasant aroma and is often used in the fragrance industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl valerate typically involves the esterification of borneol with valeric acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Borneol+Valeric AcidH2SO4Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl valerate+Water
Industrial Production Methods
In an industrial setting, the production of endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl valerate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
Pentanoic acid,(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester,rel- can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield borneol and valeric acid.
Oxidation: The borneol moiety can be oxidized to camphor using oxidizing agents such as chromic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Chromic acid or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: Borneol and valeric acid.
Oxidation: Camphor.
Reduction: Borneol and pentanol.
Applications De Recherche Scientifique
Pentanoic acid,(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester,rel- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to penetrate biological membranes.
Industry: Utilized in the fragrance industry for its pleasant aroma and stability.
Mécanisme D'action
The mechanism of action of endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl valerate involves its interaction with biological membranes. The compound’s lipophilic nature allows it to easily penetrate cell membranes, making it an effective carrier for other molecules. Additionally, its potential antimicrobial properties are thought to be due to its ability to disrupt microbial cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bornyl acetate: An ester of borneol and acetic acid, used in fragrances and flavorings.
Bornyl butyrate: An ester of borneol and butyric acid, also used in the fragrance industry.
Isobornyl formate: An ester of isoborneol and formic acid, used in perfumes and as a flavoring agent.
Uniqueness
Pentanoic acid,(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester,rel- is unique due to its specific ester linkage with valeric acid, which imparts distinct olfactory properties. Its stability and ability to penetrate biological membranes make it particularly valuable in both the fragrance industry and potential medical applications .
Propriétés
Numéro CAS |
7549-41-9 |
|---|---|
Formule moléculaire |
C15H26O2 |
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) pentanoate |
InChI |
InChI=1S/C15H26O2/c1-5-6-7-13(16)17-12-10-11-8-9-15(12,4)14(11,2)3/h11-12H,5-10H2,1-4H3 |
Clé InChI |
ILUAVCBOWYHFAI-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OC1CC2CCC1(C2(C)C)C |
SMILES isomérique |
CCCCC(=O)O[C@@H]1C[C@@H]2CC[C@]1(C2(C)C)C |
SMILES canonique |
CCCCC(=O)OC1CC2CCC1(C2(C)C)C |
Point d'ébullition |
136.00 °C. @ 12.00 mm Hg |
Densité |
0.957-0.963 |
Description physique |
Colourless liquid; Fruity, herbaceous-camphoraceous aroma |
Pictogrammes |
Irritant |
Solubilité |
Soluble in oils, Insoluble in water Soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-Chloro-5h-indeno[1,2-c]pyridazine](/img/structure/B1618221.png)


![3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1618228.png)
